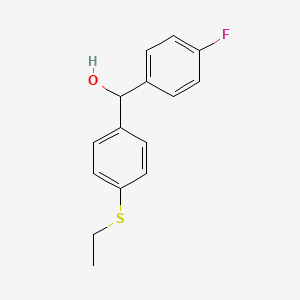

4-(Ethylthio)-4'-fluorobenzhydrol

Beschreibung

The exact mass of the compound this compound is 262.08276443 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethylsulfanylphenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUSSLGCAAUBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241650 | |

| Record name | 4-(Ethylthio)-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-34-4 | |

| Record name | 4-(Ethylthio)-α-(4-fluorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Ethylthio 4 Fluorobenzhydrol

Development of Novel Synthetic Routes to 4-(Ethylthio)-4'-fluorobenzhydrol

The primary approach to synthesizing this compound involves a two-step process: the formation of a benzophenone (B1666685) intermediate followed by its reduction.

Exploration of Precursor Modifications in Benzhydrol Synthesis

The key precursor to this compound is the corresponding benzophenone, (4-(ethylthio)phenyl)(4-fluorophenyl)methanone. The synthesis of this ketone is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, an acylating agent, 4-fluorobenzoyl chloride, reacts with ethylthiobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgorganic-chemistry.org The ethylthio group on the benzene (B151609) ring directs the incoming acyl group primarily to the para position, leading to the desired product. organic-chemistry.org The reaction is generally carried out in an inert solvent like dichloromethane.

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. acs.orgharvard.edu This acylium ion is then attacked by the electron-rich aromatic ring of ethylthiobenzene. Subsequent loss of a proton restores the aromaticity of the ring and yields the final ketone product. acs.org

An alternative precursor, (4-(ethylthio)phenyl)(phenyl)methanone, has been synthesized and is commercially available, indicating the viability of the thioether-substituted phenyl ring in such structures. wikipedia.org While direct synthesis of the target benzophenone is preferred, modifications of related precursors could also be explored.

| Precursor 1 | Precursor 2 | Catalyst | Product |

| Ethylthiobenzene | 4-Fluorobenzoyl chloride | AlCl₃ | (4-(Ethylthio)phenyl)(4-fluorophenyl)methanone |

| Thioanisole | Acetyl chloride | Various solid acids | 4-(Methylthio)acetophenone |

This table showcases potential precursor combinations for synthesizing the benzophenone intermediate and related compounds.

Following the synthesis of (4-(ethylthio)phenyl)(4-fluorophenyl)methanone, the next step is the reduction of the ketone functionality to a secondary alcohol. This can be achieved using various reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. nih.govnrochemistry.com The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the desired this compound. nrochemistry.com

Stereoselective Synthesis of Enantiopure this compound

The development of methods to produce single enantiomers of chiral molecules is a significant area of chemical synthesis due to the different biological activities often exhibited by enantiomers. For this compound, which contains a chiral center at the carbinol carbon, stereoselective synthesis is crucial for specific applications.

Asymmetric Reduction Approaches to the Benzhydrol Core

Asymmetric reduction of the prochiral ketone, (4-(ethylthio)phenyl)(4-fluorophenyl)methanone, is the most direct route to enantiopure this compound. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

One of the most well-established methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. nih.govyoutube.comnih.gov This method employs a chiral oxazaborolidine catalyst, derived from proline, in conjunction with a borane (B79455) source like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). youtube.comwikipedia.org The catalyst creates a chiral environment around the ketone, forcing the hydride transfer to occur preferentially to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess. wikipedia.org The predictability and high enantioselectivities (often >90% ee) make the CBS reduction a powerful tool for synthesizing chiral alcohols. youtube.comnih.gov The enantioselectivity of the CBS reduction can be influenced by the steric and electronic properties of the substituents on the ketone. thermofisher.com

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| (R)-CBS Catalyst / BH₃ | Prochiral Ketones | >90% |

| (S)-CBS Catalyst / BH₃ | Prochiral Ketones | >90% |

This table provides a general overview of the expected enantioselectivity for CBS reductions.

Chiral Auxiliary and Catalyst-Mediated Methods

Another prominent method for asymmetric hydrogenation is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comscielo.brsciforum.netacs.org These catalysts are highly effective for the hydrogenation of a wide range of ketones, including those with aromatic and heteroaromatic substituents. scielo.brsciforum.net The reaction is typically carried out under hydrogen pressure in the presence of a base. The chiral ligand on the ruthenium center dictates the stereochemical outcome of the reduction, leading to high enantiomeric excesses. sciforum.net The presence of a sulfur atom in the substrate, as in (4-(ethylthio)phenyl)(4-fluorophenyl)methanone, is generally well-tolerated by these catalytic systems. sciforum.net

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ru-BINAP Complexes | Aryl Ketones | >95% |

| Ru-BINAP/Diamine Complexes | Substituted Benzophenones | >99% |

This table summarizes the high enantioselectivities achievable with Noyori-type catalysts.

Investigation of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, this translates to exploring solvent-free reactions and the use of aqueous media.

Solvent-Free and Aqueous Medium Syntheses

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. The reduction of benzophenones to benzhydrols has been successfully demonstrated under solvent-free conditions. One approach involves the use of sodium borohydride mixed directly with the solid benzophenone. mdpi.com The reaction can be initiated by grinding or gentle heating. The presence of a small amount of a solid support like wet silica (B1680970) gel can significantly accelerate the reaction rate. mdpi.com This method has been shown to be efficient for a variety of substituted benzophenones, affording the corresponding alcohols in high yields. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. While many organometallic reagents are incompatible with water, certain reductions of benzophenones can be carried out in aqueous media. For instance, the reduction of benzophenones has been achieved using a Raney Ni-Al alloy in a dilute aqueous alkaline solution, completely avoiding the use of organic solvents. youtube.com Additionally, electrochemical methods for the reduction of benzophenones in aqueous environments are also being explored. The degradation of benzophenone-4, a related compound, has been studied in aqueous solutions using advanced oxidation processes, indicating the potential for water-based transformations. nih.gov

| Method | Reducing Agent/System | Conditions |

| Solvent-Free Reduction | NaBH₄ / wet SiO₂ | Room temperature or gentle heating |

| Aqueous Reduction | Raney Ni-Al alloy | Dilute aqueous alkali |

This table highlights green chemistry approaches for the reduction of benzophenones.

Catalyst Development for Sustainable Production

The development of catalytic systems is paramount for achieving sustainable and efficient chemical syntheses. For the production of this compound, two primary synthetic routes can benefit from catalytic advancements: the reduction of a benzophenone precursor and the Grignard reaction.

One sustainable approach involves the catalytic hydrogenation of the corresponding ketone, 4-(ethylthio)-4'-fluorobenzophenone. Ruthenium-based catalysts, such as RuCl2(phosphine)2(1,2-diamine) complexes, have demonstrated high efficacy in the hydrogenation of a variety of benzophenone derivatives to their corresponding benzhydrols. cmu.edu These reactions can proceed under relatively mild conditions (e.g., 8 atm H2 and 23-35 °C) in a solvent like 2-propanol with a base such as potassium tert-butoxide. cmu.edu A key advantage of this catalytic method is the high substrate-to-catalyst molar ratio (S/C), which can reach up to 20,000, minimizing the amount of catalyst waste. cmu.edu The use of hydrogen as the reductant is also a green chemistry principle, as the only byproduct is water.

While the Grignard reaction is a stoichiometric process, aspects of its execution can be made more sustainable through innovative process design. Continuous flow reactors, for instance, offer a safer and more efficient alternative to traditional batch processes for Grignard reactions. wordpress.com This methodology can reduce the process mass intensity and the amount of magnesium required. wordpress.com Furthermore, continuous flow systems can minimize the volume of hazardous reagents needed for initiation, such as diisobutylaluminum hydride (DIBAL-H), by over 100-fold compared to batch methods, significantly enhancing the safety and environmental profile of the synthesis. wordpress.com

Optimization of Established Synthetic Protocols for this compound

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity, as well as considerations for scaling up the production for research applications.

Two principal synthetic routes to this compound are the Grignard reaction and the reduction of 4-(ethylthio)-4'-fluorobenzophenone.

The Grignard reaction would likely involve one of two pathways:

Reaction of 4-(ethylthio)phenylmagnesium halide with 4-fluorobenzaldehyde.

Reaction of 4-fluorophenylmagnesium halide with 4-ethylthiobenzaldehyde.

Key parameters for optimizing the Grignard reaction include the choice of solvent, temperature, and reaction time. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. numberanalytics.comleah4sci.com The selection of the solvent can impact the yield and the formation of byproducts, such as those from Wurtz coupling. researchgate.netrsc.org Temperature control is critical; Grignard reactions are often initiated at room temperature and may require cooling to manage the exothermic reaction. numberanalytics.com Optimizing the reaction time ensures the complete consumption of the starting materials. numberanalytics.com

| Parameter | Condition | Expected Outcome | Reference |

|---|---|---|---|

| Solvent | Diethyl Ether | Classic solvent, good for many Grignard reactions. | numberanalytics.com |

| Tetrahydrofuran (THF) | Higher boiling point, can be beneficial for less reactive halides. | numberanalytics.com | |

| Temperature | 0°C to Room Temperature | Standard condition to control exothermicity and minimize side reactions. | numberanalytics.com |

| Low Temperature (-78°C) | May be required for highly reactive substrates to improve selectivity. | numberanalytics.com | |

| Reaction Time | Monitored by TLC | Ensures reaction completion and prevents degradation of the product. | zenodo.org |

The reduction of 4-(ethylthio)-4'-fluorobenzophenone offers another robust synthetic route. Sodium borohydride (NaBH4) is a mild and effective reducing agent for converting ketones to alcohols. zenodo.orgchegg.com The reaction is typically carried out in alcoholic solvents like methanol or ethanol. zenodo.org An excess of the reducing agent is often used to ensure the complete reduction of the ketone. zenodo.org The reaction progress can be monitored using thin-layer chromatography (TLC) to determine the point of completion. zenodo.org

| Parameter | Condition | Expected Outcome | Reference |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH4) | Mild and selective for ketones, providing high yields of the corresponding alcohol. | chegg.com |

| Solvent | Methanol or Ethanol | Commonly used solvents that facilitate the reaction. | zenodo.org |

| Aqueous Ethanolic Solution | Can be used as sodium borohydride is fairly soluble in organic solvents. | zenodo.org | |

| Temperature | 35°C to Reflux | Elevated temperatures can increase the reaction rate. | chemspider.com |

| pH during Workup | Adjusted to 5-6 with dilute acid | Facilitates the isolation of the final product. | chemspider.com |

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for research purposes introduces several challenges.

For the Grignard reaction , the primary concerns on a larger scale are the exothermic nature of the reaction and the strict requirement for anhydrous conditions. researchgate.netrsc.org The initiation of the Grignard reagent formation can be difficult to control, and the subsequent reaction with the aldehyde is often highly exothermic. rsc.org On a larger scale, efficient mechanical stirring and external cooling are essential to maintain control. rsc.org Continuous flow reactors are particularly advantageous for scaling up Grignard reactions as they offer superior heat transfer and control, significantly improving safety. wordpress.com

When scaling up the reduction of 4-(ethylthio)-4'-fluorobenzophenone with sodium borohydride, careful control of the reagent addition is necessary to manage the reaction temperature. chemspider.com A procedure for the large-scale reduction of benzophenone (1 mole) using sodium borohydride has been described, yielding 95% of the corresponding benzhydrol. chemspider.com This procedure involves the slow addition of an aqueous sodium borohydride solution to a methanolic solution of the ketone at a controlled temperature. chemspider.com For larger-scale reactions, conducting the process under an inert atmosphere, such as nitrogen, is recommended to ensure safety and reproducibility. chemspider.com The workup procedure, involving solvent removal and extraction, must also be optimized for larger volumes. chemspider.com

Mechanistic and Reactivity Studies of 4 Ethylthio 4 Fluorobenzhydrol

Reaction Pathways and Transformation Mechanisms of the Benzhydrol Moiety

The reactivity of 4-(Ethylthio)-4'-fluorobenzhydrol is largely dictated by the chemistry of its central secondary alcohol and the stability of the corresponding benzhydryl carbocation.

Oxidation and Reduction Chemistry of the Secondary Alcohol

The secondary alcohol functional group in this compound is susceptible to both oxidation and reduction.

Oxidation: The secondary alcohol can be oxidized to the corresponding benzophenone (B1666685), 4-(ethylthio)-4'-fluorobenzophenone. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate. The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton to yield the ketone.

Reduction: While the benzhydrol is already a reduced form of the benzophenone, further reduction is generally not a common reaction pathway unless more reducible functional groups are present. However, the reverse reaction, the reduction of the corresponding benzophenone to the benzhydrol, is a key synthetic route. This is often achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A comparative look at reducing agents for a similar compound, 4-fluorobenzhydrol, highlights the differences in reactivity and safety, which would be analogous for this compound.

| Agent | Reactivity | Safety | Typical Yield (%) |

| LiAlH₄ | High | Hazardous | 85–95 |

| NaBH₄ | Moderate | Safe | 50–70 |

| Catalytic H₂ | Low | Moderate | 70–80 |

This table is illustrative and based on data for a similar compound, 4-fluorobenzhydrol.

Nucleophilic and Electrophilic Reactivity at the Benzhydrol Carbon

The benzhydrol carbon is a key site for both nucleophilic and electrophilic interactions, primarily proceeding through a carbocation intermediate. In acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of the 4-(ethylthio)-4'-fluorobenzhydryl carbocation. yale.edu The stability of this carbocation is crucial and is influenced by the substituents on the aromatic rings.

The rate of reactions proceeding through this carbocation, such as acid-catalyzed methanolysis, correlates with Hammett σ+ parameters, indicating a significant buildup of positive charge in the transition state. rsc.orgrsc.org Electron-donating groups stabilize the carbocation and accelerate the reaction, while electron-withdrawing groups have the opposite effect. yale.eduresearchgate.net

Rearrangement Reactions Involving the Benzhydrol Scaffold

Rearrangement reactions are possible in systems that form carbocation intermediates, especially if a more stable carbocation can be formed. masterorganicchemistry.com While simple benzhydryl carbocations are relatively stable due to resonance with the two aromatic rings, rearrangements are not common unless specific structural features are present.

One type of rearrangement that could be envisioned, though not directly reported for this compound, is a 1,2-hydride or 1,2-aryl shift if the initial carbocation is formed at a less stable position. However, in the case of this compound, the carbocation forms directly at the stable benzylic position.

A related rearrangement is the benzilic acid rearrangement, which occurs with 1,2-diketones to form α-hydroxy carboxylic acids. wikipedia.org While not a direct reaction of the benzhydrol itself, it illustrates the potential for aryl group migration in related structures. The migratory aptitude in such rearrangements is influenced by the electronic nature of the aryl group, with electron-withdrawing groups on the migrating aryl group generally increasing the rate of migration. wikipedia.org

Influence of Substituents on this compound Reactivity

The substituents on the two aromatic rings play a profound role in modulating the reactivity of the molecule.

Effects of the Fluoro-Group on Aromatic Ring Reactivity

The fluorine atom at the 4'-position has a dual electronic effect. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). wikipedia.org This effect deactivates the aromatic ring towards electrophilic substitution, particularly at the positions ortho and meta to the fluorine.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). wikipedia.org This effect is most pronounced at the para position. The interplay of these two opposing effects means that while the ring is generally deactivated, electrophilic attack is strongly directed to the para position (relative to the fluorine). In the context of the benzhydrol, this effect influences the stability of the carbocation. The -I effect of the fluorine will destabilize the positive charge, while the +M effect will offer some stabilization.

Impact of the Ethylthio-Group on Electronic and Steric Properties

The ethylthio group (-SEt) at the 4-position has a significant impact on the electronic and steric properties of its attached aromatic ring.

Steric Effects: The ethylthio group is bulkier than a hydrogen atom, which can introduce some steric hindrance. However, in the para position, this steric effect is less likely to influence the reactivity at the benzylic carbon directly. Its primary influence will be on reactions occurring at the ortho positions of the same aromatic ring.

The combined electronic effects of the electron-donating ethylthio group and the electron-withdrawing (yet para-directing) fluoro group create a unique electronic environment in the 4-(Ethylthio)-4'-fluorobenzhydryl carbocation, making it an interesting subject for detailed kinetic and mechanistic studies.

Information regarding the chemical compound this compound is not available in currently indexed scientific literature. Therefore, a detailed article on its specific mechanistic, reactivity, kinetic, and thermodynamic properties cannot be generated at this time.

A thorough search of scientific databases and chemical literature has revealed no specific studies on the kinetics, thermodynamics, rate law determination, or equilibrium processes of this compound. While general kinetic studies have been conducted on various other substituted benzhydrols, the unique combination of an ethylthio group at the 4-position and a fluoro group at the 4'-position in the specified compound has not been the subject of published research that would provide the data necessary to fulfill the requested article outline.

Computational and Theoretical Investigations of 4 Ethylthio 4 Fluorobenzhydrol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-(Ethylthio)-4'-fluorobenzhydrol, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound, which has several rotatable bonds. The goal of this analysis is to identify the most stable conformations, known as energy minima, on the potential energy surface of the molecule.

This process would typically involve:

Systematic or stochastic conformational searches: These methods explore the potential energy surface to locate various possible conformations.

Geometry optimization: Each identified conformation is then optimized, usually using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G*), to find the nearest local energy minimum.

Vibrational frequency analysis: This is performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The relative energies of the different conformers would allow for the determination of the most likely structures to be observed experimentally.

Table 1: Hypothetical Energy Minima of this compound

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Population (%) |

|---|---|---|---|

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

Electronic Structure and Frontier Molecular Orbital Analysis

An analysis of the electronic structure provides a deeper understanding of the molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis.

Highest Occupied Molecular Orbital (HOMO): This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

These parameters would be calculated for the most stable conformer of this compound to predict its reactive sites and potential for undergoing chemical reactions.

Table 2: Predicted Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Molecular Dynamics Simulations of this compound Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can model the behavior of this compound in different solvent environments (e.g., water, ethanol, DMSO).

These simulations would involve:

Placing the molecule in a box of solvent molecules.

Applying a force field to describe the inter- and intramolecular forces.

Simulating the system's evolution over time by solving Newton's equations of motion.

Analysis of the simulation trajectories would reveal how the solvent affects the conformational preferences and the accessibility of reactive sites on the molecule.

Intermolecular Interactions with Model Systems

To understand how this compound might interact with biological targets or other molecules, MD simulations can be performed with model systems. For instance, simulating its interaction with a model biological membrane or a specific protein active site could provide insights into its potential biological activity. These simulations would help identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding process.

Prediction of Spectroscopic Signatures and Reactivity Parameters

Computational methods can also be used to predict various spectroscopic properties and reactivity parameters, which can aid in the experimental characterization of the compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to confirm the structure and conformation.

IR Spectroscopy: Vibrational frequencies and intensities can be calculated to predict the infrared spectrum. This can help in identifying characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

Reactivity Descriptors: Various global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, can be calculated to provide a quantitative measure of the molecule's reactivity at different atomic sites.

Table 3: Predicted Spectroscopic and Reactivity Data for this compound

| Data Type | Predicted Values |

|---|---|

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

| Global Electronegativity (χ) | Data not available |

| Global Hardness (η) | Data not available |

Theoretical Vibrational and Electronic Spectroscopy

Computational chemistry provides powerful tools for predicting the vibrational and electronic spectra of molecules, offering insights into their structure, bonding, and electronic properties. For this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the methods of choice for simulating its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic modes arising from its constituent functional groups. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies and intensities of these vibrational modes with a high degree of accuracy. sharif.edu The analysis of these modes can be aided by comparison to experimental data for analogous compounds and by using techniques like Potential Energy Distribution (PED) analysis to assign calculated frequencies to specific molecular motions. ssbodisha.ac.in

Key vibrational modes anticipated for this compound include:

O-H Stretching: The hydroxyl group of the benzhydrol moiety will exhibit a characteristic O-H stretching vibration. In the gas phase, this would be a sharp band, but in the condensed phase, it is likely to be broadened due to hydrogen bonding. For a similar molecule, phenol, complexed with water molecules, DFT calculations have shown that hydrogen bonding leads to a significant red-shift and a dramatic increase in the IR intensity of the phenolic O-H stretching vibration. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings will appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group will be observed at slightly lower wavenumbers.

C-F Stretching: The carbon-fluorine bond on one of the phenyl rings will have a strong, characteristic stretching vibration, typically in the 1250-1000 cm⁻¹ region.

C-S Stretching: The ethylthio group will contribute C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Studies on thioethers have identified characteristic bands in this region.

Aromatic C=C Stretching: The phenyl rings will show several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

An illustrative data table for the predicted vibrational frequencies of a related molecule, 4-(methylthio)phenol, based on DFT calculations, is provided below. This serves as a proxy for the types of vibrations expected for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2900-3000 |

| Aromatic C=C Stretch | 1500-1600 |

| C-O Stretch | 1250 |

| C-S Stretch | 680 |

This table is illustrative and based on general expected frequencies for the functional groups present and is not from a direct computational study of this compound.

Electronic Spectroscopy

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). sharif.edumdpi.comrsc.org The spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the fluorine atom and the ethylthio group will influence the energies of these transitions. The fluorine atom, being an electron-withdrawing group, may cause a slight blue shift (hypsochromic shift) of the absorption bands, while the sulfur atom of the ethylthio group, with its lone pairs of electrons, can participate in n → π* transitions and may cause a red shift (bathochromic shift).

TD-DFT calculations can provide information on the excitation energies (corresponding to the wavelength of maximum absorption, λmax), oscillator strengths (related to the intensity of the absorption), and the molecular orbitals involved in the electronic transitions. researchgate.netrsc.org For aromatic molecules, several absorption bands are typically observed.

An illustrative data table for the predicted electronic transitions of a related fluorinated aromatic alcohol, based on TD-DFT calculations, is provided below.

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 275 | 0.02 |

| S₀ → S₂ | 230 | 0.15 |

| S₀ → S₃ | 210 | 0.80 |

This table is illustrative and based on typical TD-DFT results for fluorinated aromatic compounds and is not from a direct computational study of this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. purdue.edu For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic substitution at the benzhydrylic carbon and oxidation of the thioether group.

Nucleophilic Substitution Reactions

The benzhydrol moiety can undergo nucleophilic substitution reactions (SN1 or SN2), where the hydroxyl group is replaced by another nucleophile. The mechanism of such a reaction is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. researchgate.netpressbooks.pub

Computational studies can model these reaction pathways by locating the transition state structures and calculating the activation energies. researchgate.net For an SN1 reaction, the mechanism proceeds through a carbocation intermediate. The stability of this benzhydrylic carbocation, which is resonance-stabilized by the two phenyl rings, makes the SN1 pathway plausible. pressbooks.pub Computational calculations would focus on the energy barrier for the formation of this carbocation.

For an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The transition state for this process would be a five-coordinate carbon species. The steric hindrance from the two phenyl rings might make an SN2 reaction less favorable than an SN1 reaction.

A general representation of the computational investigation of an SN1 reaction pathway is shown in the illustrative table below.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

| Reactants | This compound + H⁺ | 0 |

| Protonation | Protonated Benzhydrol | -5 |

| Transition State 1 | [C-O Bond Breaking] | +15 |

| Intermediate | Benzhydryl Carbocation + H₂O | +5 |

| Transition State 2 | [C-Nu Bond Forming] | +8 |

| Products | Substituted Product + H₂O | -10 |

This table is illustrative and based on general energy profiles for SN1 reactions of benzhydrol derivatives. The values are not from a direct computational study of this compound.

Oxidation of the Thioether Group

The ethylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. Computational studies, particularly using DFT, can be employed to investigate the mechanism of this oxidation, for instance, by hydrogen peroxide or other oxidizing agents. acs.orgresearchgate.net

The reaction mechanism would involve the attack of the oxidizing agent on the sulfur atom. DFT calculations can be used to locate the transition state for this process and determine the activation energy. acs.orgrsc.orgacs.orgosti.gov The nature of the oxidant and the solvent can significantly influence the reaction pathway and energetics.

An illustrative data table for the computationally predicted activation energy for the oxidation of a thioether is provided below.

| Reaction | Oxidizing Agent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Thioanisole → Thioanisole-S-oxide | H₂O₂ | DFT (B3LYP/6-311+G(d,p)) | 18.5 |

This table is illustrative and based on published computational studies on the oxidation of thioanisole, a close analog. The value is not from a direct study of this compound.

Application of 4 Ethylthio 4 Fluorobenzhydrol in Advanced Organic Synthesis

4-(Ethylthio)-4'-fluorobenzhydrol as a Key Intermediate in Complex Molecule Synthesis

The benzhydrol framework is a common structural element in a variety of biologically active molecules and functional materials. The presence of both a fluorine atom and a thioether linkage in this compound offers unique opportunities for its use as a versatile building block.

Precursor Role in the Synthesis of Fluorinated Biologically Active Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety of this compound makes it a valuable precursor for the synthesis of fluorinated analogues of known drugs or novel bioactive compounds. The hydroxyl group can be readily transformed into other functionalities, serving as a handle for further molecular elaboration. For instance, dehydration of the benzhydrol could yield a fluorinated diarylalkene, a scaffold present in various therapeutic agents.

| Precursor Application | Potential Product Class | Therapeutic Area (Example) |

| Dehydration and further functionalization | Fluorinated diarylalkenes | Oncology, Endocrinology |

| Nucleophilic substitution of the hydroxyl group | Fluorinated diarylmethylamines | CNS disorders, Antihistamines |

| Oxidation to the corresponding benzophenone (B1666685) | Fluorinated benzophenone derivatives | Photostabilizers, Antifungal agents |

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in drug discovery. The reactive nature of the benzhydrol hydroxyl group, coupled with the potential for transformations at the ethylthio group (e.g., oxidation to sulfoxide (B87167) or sulfone), allows for the construction of various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of sulfur-containing heterocycles, which are known to exhibit a wide range of biological activities.

Utilization of this compound in New Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. The structure of this compound provides a platform for the design of new ligands and reagents for catalysis.

Derivatization to Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. The benzhydrol moiety can be derivatized to introduce chirality. For example, enantioselective reduction of the corresponding benzophenone could yield chiral this compound. This chiral alcohol could then be incorporated into ligand frameworks for transition metal-catalyzed asymmetric reactions. The sulfur atom of the ethylthio group can also serve as a coordinating site for metal centers, potentially leading to novel bidentate or monodentate ligands.

| Ligand Type | Potential Catalytic Application | Metal (Example) |

| Chiral phosphine-thioether ligands | Asymmetric hydrogenation | Rhodium, Ruthenium |

| Chiral amino-alcohol ligands | Asymmetric transfer hydrogenation | Iridium, Rhodium |

| Chiral oxazoline-thioether ligands | Asymmetric allylic alkylation | Palladium, Copper |

Role as a Stoichiometric Reagent in Specialized Transformations

While the focus in modern synthesis is often on catalytic methods, stoichiometric reagents still play a crucial role in specific transformations. The hydroxyl group of this compound can be converted into a good leaving group, allowing the diarylmethyl cation to be used in Friedel-Crafts type reactions to introduce the (4-(ethylthio)phenyl)(4-fluorophenyl)methyl moiety into other molecules.

Photochemical and Electrochemical Applications Involving this compound

The electronic properties imparted by the fluoro and ethylthio substituents suggest that this compound and its derivatives could participate in photochemical and electrochemical processes.

The thioether linkage can be susceptible to photooxidation, and the benzhydrol scaffold can undergo photochemical reactions such as photo-dehydration or rearrangements. These properties could be exploited in the design of photoresponsive materials or in photochemical synthesis.

In the realm of electrochemistry, the sulfur atom can be electrochemically oxidized, and the aromatic rings can undergo redox processes. Electrochemical fluorination is a known method for introducing fluorine into organic molecules, and while this compound is already fluorinated, its derivatives could be substrates for further electrochemical modifications. Electrochemical methods can offer green and efficient alternatives to traditional chemical transformations.

Photoinduced Reactions of the Benzhydrol Moiety

The benzhydrol moiety within this compound is analogous to benzophenone, a well-studied photosensitizer. Upon absorption of ultraviolet (UV) light, the benzhydrol core can be excited to a triplet state. This excited state is a potent hydrogen atom abstractor, enabling a variety of photoinduced reactions.

One of the most common photoreactions involving benzhydrol derivatives is their reduction to the corresponding diphenylmethane. In the presence of a suitable hydrogen donor, the excited this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical intermediate. Subsequent reaction steps can then yield the reduced product, 4-(Ethylthio)-4'-fluorodiphenylmethane. The efficiency of this process is influenced by the nature of the solvent and the hydrogen donor.

Another significant application is in photopolymerization, where the excited benzhydrol derivative can initiate polymerization by generating free radicals. This process is crucial in material science for the curing of coatings, inks, and adhesives. The substitution pattern on the aromatic rings of this compound can modulate the energy of the excited state and the efficiency of radical generation.

Table 1: Potential Products of Photoinduced Reactions of this compound

| Reactant | Reaction Type | Potential Product(s) |

| This compound | Photoreduction (in the presence of a hydrogen donor) | 4-(Ethylthio)-4'-fluorodiphenylmethane |

| This compound | Dimerization | Pinacol-type products |

| This compound | Reaction with alkenes | Paterno-Büchi reaction products (oxetanes) |

Note: The formation of these products is proposed based on the known photochemistry of benzhydrol and benzophenone derivatives. Specific experimental validation for this compound is required.

Electrochemical Oxidation/Reduction Studies

The electrochemical behavior of this compound is characterized by the distinct redox properties of its thioether and benzhydrol functionalities.

Electrochemical Oxidation:

The ethylthio group is susceptible to electrochemical oxidation. This process typically occurs at the sulfur atom, leading to the formation of a sulfoxide and, upon further oxidation, a sulfone. The oxidation potential is influenced by the electronic nature of the aromatic ring and the solvent system used. The electron-donating nature of the ethylthio group makes this oxidation relatively facile. This selective oxidation provides a synthetic route to novel sulfoxide and sulfone derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Recent studies on the electrochemical oxidation of aryl sulfides have demonstrated that the process can be controlled to selectively yield either the sulfoxide or the sulfone by tuning the reaction conditions, such as the applied potential and the solvent. nih.govacs.org For instance, using a constant current in different solvents can favor the formation of one product over the other.

Electrochemical Reduction:

The benzhydrol moiety can undergo electrochemical reduction. This typically involves the reduction of the hydroxyl group to a hydrocarbon. For this compound, this would result in the formation of 4-(Ethylthio)-4'-fluorodiphenylmethane. The reduction potential for this process is generally high, requiring a cathode with a high overpotential for hydrogen evolution.

Table 2: Potential Products of Electrochemical Reactions of this compound

| Reaction Type | Functional Group | Potential Product(s) |

| Oxidation | Ethylthio | 4-(Ethylsulfinyl)-4'-fluorobenzhydrol (Sulfoxide) |

| Oxidation | Ethylthio | 4-(Ethylsulfonyl)-4'-fluorobenzhydrol (Sulfone) |

| Reduction | Benzhydrol | 4-(Ethylthio)-4'-fluorodiphenylmethane |

Note: The feasibility and selectivity of these electrochemical transformations would depend on specific experimental conditions such as electrode material, solvent, supporting electrolyte, and applied potential.

Exploration of Molecular Interactions Involving 4 Ethylthio 4 Fluorobenzhydrol Research Context

In Vitro Ligand-Receptor Binding Studies (Excluding Clinical Relevance)

No data is publicly available regarding the binding affinity of 4-(Ethylthio)-4'-fluorobenzhydrol to any model proteins.

There are no published Structure-Activity Relationship (SAR) studies for this compound.

Mechanistic Studies of Biological Target Engagement (In Vitro Models)

Information on the ability of this compound to inhibit or activate enzyme activity in cell-free systems has not been reported in the available literature.

There is no available research on the modulation of protein-protein interactions by this compound.

Advanced Characterization and Analytical Methodologies for 4 Ethylthio 4 Fluorobenzhydrol Research Focus

Development of Hyphenated Techniques for Complex Mixture Analysis

The synthesis of 4-(Ethylthio)-4'-fluorobenzhydrol can result in a complex mixture containing the final product, unreacted starting materials, intermediates, and potential side-products. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for resolving and identifying each component.

Chromatographic-Spectroscopic Combinations (e.g., LC-MS, GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of such complex mixtures. nih.govnih.gov LC-MS is particularly well-suited for the analysis of thermally labile and non-volatile compounds like benzhydrol derivatives. researchgate.netnih.gov A reverse-phase LC method would likely be developed to separate the components based on polarity.

The mass spectrometer provides data on the molecular weight and fragmentation pattern of each separated component, enabling positive identification. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS analysis would show characteristic losses, such as the loss of the ethylthio group or the fluorophenyl group, aiding in structural confirmation. A potential application of LC-MS is in the trace-level determination of impurities, which has been successfully demonstrated for other complex molecules. nih.gov

GC-MS can also be employed, potentially after derivatization to increase the volatility of the benzhydrol hydroxyl group. researchgate.net GC offers high chromatographic resolution, which is crucial for separating closely related isomers that may be present in the reaction mixture. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of a Synthetic Mixture of this compound

| Parameter | Setting |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5.0 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile nih.gov |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 0.5 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Positive and Negative Modes |

| MS Detection | Full Scan (m/z 100-500) and MS/MS Fragmentation |

| Expected [M+H]⁺ | m/z 263.09 |

| Expected Fragments | m/z 245 (loss of H₂O), m/z 201 (loss of SC₂H₅), m/z 123 (fluorobenzyl cation) |

Advanced NMR Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. ethernet.edu.et For a compound like this compound and its synthetic intermediates, a suite of advanced NMR experiments is required. hyphadiscovery.comresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons. However, for complete assignment and to resolve ambiguities, two-dimensional (2D) NMR techniques are essential. youtube.comunifi.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which helps in identifying adjacent protons within the ethyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is crucial for piecing together the molecular structure by identifying correlations between protons and carbons that are separated by two or three bonds. For instance, it can show a correlation from the benzylic proton to the carbons of both aromatic rings.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive technique for confirming the structure. nih.govscholaris.ca The chemical shift of the fluorine atom and its coupling to adjacent protons (J-HF) and carbons (J-CF) provide valuable structural information. nih.gov Advanced 2D experiments like ¹H-¹⁹F HOESY can reveal through-space interactions.

The use of these techniques is critical for identifying and characterizing unexpected by-products or intermediates that may form during the synthesis. nih.gov

Table 2: Representative NMR Assignments for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Benzylic CH | ~5.8 (s) | ~75 | C(ipso, ethylthio-ring), C(ipso, fluoro-ring), C(ortho, both rings) |

| Aromatic CHs | 7.0 - 7.5 (m) | 115 - 145 | Other aromatic C, Benzylic C |

| Ethyl CH₂ | ~2.5 (q, 7.4) | ~28 | Ethyl CH₃, C(ipso, ethylthio-ring) |

| Ethyl CH₃ | ~1.2 (t, 7.4) | ~15 | Ethyl CH₂ |

| C-F | - | ~162 (d, J_CF ≈ 245 Hz) | Benzylic H, Ortho-protons |

Spectroscopic Investigations of Molecular Interactions

Understanding how this compound interacts with other molecules, such as proteins or receptors, is crucial for its potential applications. Spectroscopic techniques are highly effective for detecting and characterizing these binding events.

UV-Vis and Fluorescence Spectroscopy for Binding Event Detection

UV-Vis absorption spectroscopy can be used to monitor binding events if the chromophore of the molecule experiences a change in its electronic environment upon binding. uniroma1.itnih.gov The two aromatic rings in this compound act as chromophores. Upon binding to a biological macromolecule, shifts in the absorption maximum (λ_max) or changes in the molar absorptivity can indicate an interaction. springernature.com

Fluorescence spectroscopy offers higher sensitivity for studying binding interactions. sciforschenonline.org While the intrinsic fluorescence of this compound may be weak, changes in the fluorescence of a target protein (e.g., from tryptophan residues) upon binding of the compound can be monitored. Quenching or enhancement of the protein's fluorescence can be used to determine binding constants and stoichiometry. Alternatively, if the compound itself is fluorescent, changes in its fluorescence intensity, emission wavelength, and polarization upon binding can provide detailed information about the binding event. The presence of the thioether group can sometimes lead to fluorescence quenching, but it can also be a site for specific interactions. researchgate.net

Circular Dichroism for Stereochemical Studies

Since this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy is a vital tool for its stereochemical analysis. chiralabsxl.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. chiralabsxl.com

CD spectroscopy can be used to:

Determine the absolute configuration of the molecule, often by comparing the experimental spectrum to that predicted by quantum chemical calculations or by comparison to structurally similar compounds of known stereochemistry. researchgate.netrsc.org

Assess the enantiomeric purity of a sample.

Study conformational changes in the molecule.

Investigate binding to other chiral molecules, such as proteins. An induced CD spectrum in the chromophoric region of the small molecule upon binding can confirm the interaction and provide information about the chiral environment of the binding site. msu.edu

Advanced Crystallographic and Diffraction Studies

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. acs.org Obtaining a suitable single crystal of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a chiral compound, X-ray crystallography can unambiguously determine the absolute configuration. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. Furthermore, co-crystallization of this compound with a target protein could provide a detailed atomic-level picture of the binding mode and the specific interactions that stabilize the complex. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzhydrol |

Single Crystal X-ray Diffraction of this compound

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

At present, specific single crystal X-ray diffraction data for this compound is not available in published scientific literature. While the synthesis and characterization of various related organosulfur and organofluorine compounds have been reported, dedicated crystallographic studies on this particular benzhydrol derivative have not been found.

For illustrative purposes, the type of data that would be obtained from such an analysis is presented in the hypothetical table below. This data is essential for confirming the molecular structure, determining the conformation of the molecule in the solid state, and understanding the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₅H₁₅FOS |

| Formula weight | 262.34 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.338 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 552 |

Co-crystallization Studies with Model Receptors (Research Context)

Co-crystallization is a technique used to form a single crystalline material that contains two or more different molecules in a specific stoichiometric ratio. In the context of medicinal chemistry and drug design, co-crystallization of a target molecule with a model receptor or a biologically relevant protein can provide invaluable insights into the specific molecular interactions that govern binding.

As with single crystal X-ray diffraction data, there are currently no published co-crystallization studies specifically involving this compound and model receptors. Research in this area would be a critical step in elucidating the mechanism of action if this compound were being investigated for potential therapeutic applications. Such studies would aim to understand how the ethylthio and fluoro substituents influence binding affinity and selectivity for a particular receptor.

The insights gained from co-crystallization studies are pivotal for structure-based drug design, allowing for the rational optimization of lead compounds to improve their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Ethylthio)-4'-fluorobenzhydrol, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Introduce the ethylthio group via reaction of 4-fluorobenzhydrol with ethanethiol in the presence of a base (e.g., KOH) under inert atmosphere. Optimize temperature (60–80°C) to balance yield and side reactions.

- Friedel-Crafts alkylation : Use AlCl₃ or FeCl₃ as catalysts to attach the ethylthio group to the fluorinated aromatic ring. Monitor reaction progress via TLC or HPLC to prevent over-alkylation.

- Purification : Recrystallization from ethanol/water mixtures improves purity. Validate purity using melting point analysis and HPLC (>98% purity threshold) .

Q. How can structural elucidation of this compound be performed effectively?

- Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect at C4', ethylthio’s spin-spin splitting).

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08).

- X-ray crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and analyze lattice parameters (e.g., compare with fluorobenzoyl derivatives in ) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between NMR and mass spectrometry data during characterization?

- Troubleshooting :

- Purity checks : Re-run column chromatography if impurities (e.g., oxidation byproducts) skew NMR integration.

- Isotopic patterns : Confirm fluorine’s natural abundance (100% ¹⁹F) and sulfur’s isotopic signature (≈4.4% ³⁴S) in MS to rule out contaminants.

- Complementary methods : Use IR spectroscopy to detect hydroxyl (≈3400 cm⁻¹) and C-F (≈1220 cm⁻¹) stretches. Cross-reference with computational models (DFT for NMR chemical shift predictions) .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?

- Approach :

- In silico screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with enzymes like cytochrome P450. Prioritize targets with hydrophobic pockets (fluorine and ethylthio enhance lipophilicity).

- In vitro assays : Use fluorescence quenching or SPR to measure binding constants (Kd). Control for solvent effects (DMSO <1% v/v).

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare with fluorobenzhydrol analogs (e.g., 4'-methyl derivatives in ) .

Q. How can contradictions in reactivity data (e.g., unexpected oxidation products) be analyzed systematically?

- Protocol :

- Mechanistic studies : Use deuterated solvents (D₂O) or radical traps (TEMPO) to identify intermediates in oxidation pathways.

- Kinetic profiling : Monitor reaction progress under varying O₂ levels to assess autoxidation susceptibility.

- Byproduct identification : Employ GC-MS or 2D NMR (HSQC, HMBC) to trace unexpected products (e.g., sulfoxide formation from ethylthio group oxidation) .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in synthesizing and testing this compound?

- Guidelines :

- Documentation : Use electronic lab notebooks (e.g., Chemotion ELN) to record reaction parameters (pH, stirring rate) and raw spectral data.

- Data sharing : Upload datasets to repositories like RADAR4Chem or nmrXiv with FAIR (Findable, Accessible, Interoperable, Reusable) metadata.

- Collaboration : Cross-validate results with independent labs using standardized protocols (e.g., OECD guidelines for chemical stability) .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.